molecular formula C9H11N3O3S B2816701 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide CAS No. 1820704-26-4

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

Cat. No. B2816701
CAS RN: 1820704-26-4
M. Wt: 241.27
InChI Key: RFCKKYSBOPROQM-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is a solid substance .


Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Physical And Chemical Properties Analysis

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a solid substance . Its SMILES string is CN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . The InChI is 1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) .

Scientific Research Applications

Synthesis and Modification

One-Step Synthesis in Aqueous Media : A study by Zali-Boeini et al. (2015) explores the efficient synthesis of benzoxazole-based sulfonamides, including similar structures to 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide, in aqueous ethanol. This method represents a green chemistry approach due to its use of water as a solvent, showcasing the compound's role in synthesizing benzazole derivatives Zali-Boeini et al., 2015.

Modification of Polymeric Materials : Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels through the incorporation of various amine compounds, including structures akin to 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide. These modifications aimed to enhance the materials' properties for potential medical applications, demonstrating the compound's versatility in material science Aly & El-Mohdy, 2015.

Antibacterial and Antifungal Applications : Research by Bm et al. (2016) on 1,3-benzoxazole-5-sulfonamide derivatives revealed some compounds exhibited significant antimicrobial activity. This study suggests potential applications of these derivatives in developing new antibacterial and antifungal agents Bm et al., 2016.

Molecular Docking and Biological Evaluation

Molecular Docking Studies : A study by Fathima et al. (2021) involved the synthesis of novel benzoxazole derivatives linked with oxadiazole and evaluated their antimicrobial and antitubercular activities. The compounds demonstrated wide-ranging activities and promising results in molecular docking studies, indicating their potential as therapeutic agents Fathima et al., 2021.

Evaluation of Tautomeric Behavior : Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods and density functional theory. This research provides insight into how molecular conformation affects the pharmaceutical and biological activities of compounds like 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide Erturk et al., 2016.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS06 pictogram . The signal word is Danger . The hazard statement is H301 . The precautionary statement is P301 + P330 + P331 + P310 .

properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-12(2)16(13,14)6-3-4-8-7(5-6)11-9(10)15-8/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCKKYSBOPROQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

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